BENZ(a)ANTHRACENE, 12-BROMOMETHYL-7-METHYL-

説明

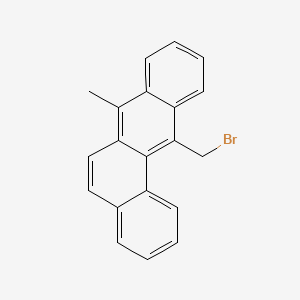

12-Bromomethyl-7-Methylbenz(a)anthracene (CAS: 4437-18-7) is a polycyclic aromatic hydrocarbon (PAH) derivative with bromine and methyl substituents at the 12- and 7-positions, respectively. Its molecular formula is C₁₉H₁₃Br (molecular weight: 321.21 g/mol) . The compound exists as fine yellow crystals, is insoluble in water, and decomposes upon heating to emit toxic fumes of bromine (Br⁻) and fluorine (F⁻) . It is light-sensitive and primarily used in research settings, particularly in synthesizing labeled compounds for imaging studies (e.g., PET/SPECT imaging of amyloid plaques) .

特性

CAS番号 |

59230-81-8 |

|---|---|

分子式 |

C20H15Br |

分子量 |

335.2 g/mol |

IUPAC名 |

12-(bromomethyl)-7-methylbenzo[a]anthracene |

InChI |

InChI=1S/C20H15Br/c1-13-15-7-4-5-9-18(15)19(12-21)20-16(13)11-10-14-6-2-3-8-17(14)20/h2-11H,12H2,1H3 |

InChIキー |

CIJKQWCEYOGOJP-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)CBr |

製品の起源 |

United States |

準備方法

Overview

The preparation of BENZ(a)ANTHRACENE, 12-BROMOMETHYL-7-METHYL- typically involves multi-step organic synthesis starting from benzo[a]anthracene or its methylated derivatives. The key transformation is the selective bromomethylation at the 12-position of the benzo[a]anthracene core.

Historical and Established Methods

Bromomethylation of 7-Methylbenz[a]anthracene:

According to the carcinogenicity studies by Dipple and Slade (1970, 1971), the compound 7-bromomethyl-12-methylbenz[a]anthracene was prepared by bromomethylation of 7-methylbenz[a]anthracene using brominating agents under controlled conditions. This method involves the introduction of the bromomethyl group at the 12-position by electrophilic substitution, often employing reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a radical initiator or acid catalyst.Reduction and Functional Group Manipulation:

7-Methylbenz[a]anthracene can be synthesized by reduction of 7-bromomethylbenz[a]anthracene using stannous chloride and hydrochloric acid, as reported by Wood and Fieser (1940). This step is crucial for preparing the methylated precursor before bromomethylation.

Modern Synthetic Approaches

Suzuki-Miyaura Coupling and Ring-Closing Metathesis:

Recent advances in benz[a]anthracene synthesis involve palladium-catalyzed Suzuki-Miyaura cross-coupling reactions followed by isomerization and ring-closing metathesis to build the benz[a]anthracene skeleton efficiently. While this method is more general for benz[a]anthracene derivatives, it can be adapted for the preparation of substituted bromomethyl derivatives by incorporating appropriate functionalized precursors.Pd-Catalyzed Arylation and Functionalization:

Detailed synthetic strategies outlined in supporting information from Royal Society of Chemistry (2018) describe Pd-catalyzed arylation steps to functionalize benz[a]anthracene derivatives at specific positions including methyl and bromomethyl groups. These procedures involve multi-step sequences starting from iodinated and methoxylated aromatic precursors leading to benz[a]anthracene frameworks with bromomethyl substituents.

Experimental Details and Reaction Conditions

Analytical Characterization

NMR Spectroscopy:

Proton and carbon NMR data confirm the substitution pattern on the benz[a]anthracene ring, with characteristic signals for the bromomethyl group and methyl substituent.Mass Spectrometry:

Molecular ion peak at m/z 321.2 corresponds to the molecular weight of C19H13Br, confirming the bromomethylated product.Chromatography:

Purification by column chromatography using silica gel and appropriate eluents ensures isolation of the pure compound.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions: 12-Bromomethyl-7-methylbenz[a]anthracene undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent and conditions used.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium methoxide, and primary or secondary amines.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are used.

Major Products:

Substitution Reactions: Products include hydroxymethyl, methoxymethyl, or aminomethyl derivatives.

Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

Reduction Reactions: The primary product is 7-methylbenz[a]anthracene.

科学的研究の応用

BENZ(a)ANTHRACENE, 12-BROMOMETHYL-7-METHYL-, also known as 12-Bromomethyl-7-methylbenz(a)anthracene, is a derivative of benz[a]anthracene, investigated for its carcinogenic activity and potential applications . Research has explored its effects on tumor development and its use in understanding metabolic activation mechanisms .

Carcinogenic Activity

Studies have evaluated the carcinogenic potential of 12-Bromomethyl-7-methylbenz(a)anthracene in comparison to other related compounds.

Animal Studies:

- Newborn mice treated with 7-Bromomethyl-12-methylbenz(a)anthracene showed similar activity in the lung and liver compared to 7-methylbenz(a)anthracene, but induced fewer subcutaneous sarcomas .

- In a study with newborn mice, 7-methylbenz(a)anthracene, 7-bromomethylbenz(a)anthracene and 7-bromomethyl-12-methylbenz(a)anthracene all resulted in a high incidence of lung tumors in both male and female mice .

- Experiments with newborn mice showed that 4-chloro-7-bromomethylbenz(a)-anthracene, conversely, did not evoke more lung tumors than the vehicle control group .

Related Research and Applications

- Bioalkylation Studies:

- Benz[a]anthracene derivatives, including 7-methylbenz[a]anthracene and 12-methylbenz[a]anthracene, undergo bioalkylation in rat lung cytosol preparations, leading to the formation of the more potent carcinogen 7,12-dimethylbenz[a]anthracene . This process involves enzymatic hydroxylation at the methyl groups, yielding hydroxymethyl derivatives .

- These reactions require enzymatic activation and S-adenosyl-L-methionine, indicating the role of cytosolic S-adenosyl-L-methionine-dependent methyltransferases .

- Antiviral Applications of Benzanthrone Derivatives:

- While not directly related to 12-Bromomethyl-7-methylbenz(a)anthracene, benzanthrone derivatives, which share a similar structural core, have shown antiviral activity, particularly against respiratory syncytial virus (RSV) . These compounds inhibit membrane fusion events associated with viral transmission .

- Use as Fluorescent Markers:

- Anthracene-containing polymers, which include benz(a)anthracene derivatives, can be used as fluorescent markers or dyes due to their distinct absorption and emission peaks .

Data Table: Carcinogenic Effects in Newborn Mice

| Compound | Subcutaneous Sarcomas | Lung Tumors | Liver Tumors |

|---|---|---|---|

| 7-Methylbenz(a)anthracene | High | High | High |

| 7-Bromomethylbenz(a)anthracene | Moderate | High | High |

| 7-Bromomethyl-12-methylbenz(a)anthracene | Moderate | High | High |

| 4-Chloro-7-bromomethylbenz(a)anthracene | Low | Low | Marginal |

This table summarizes the tumor incidence observed in newborn mice treated with different benz(a)anthracene derivatives, based on the research by Roe et al .

Potential drawbacks

- Inconsistent Carcinogenic Activity:

- Prior research on 7-bromomethylbenz(a)anthracenes showed inconsistent carcinogenic activity, which was later attributed to peculiarities in agent transport to target tissues .

- The half-life of the 12-methyl derivative is shorter than that of 7-bromomethylbenz(a)anthracene, potentially reducing its effective dose at the target organ .

作用機序

The mechanism of action of 12-bromomethyl-7-methylbenz[a]anthracene involves its interaction with cellular DNA. The bromomethyl group can form covalent bonds with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts can cause mutations by interfering with DNA replication and repair processes. The compound’s ability to induce such changes makes it a potent mutagen and carcinogen .

類似化合物との比較

Key Properties:

- Physical State : Yellow crystalline solid .

- Reactivity : Incompatible with strong oxidizers; sensitive to prolonged light exposure .

- Toxicity: Classified as a questionable carcinogen with experimental neoplastigenic data (skin tumorigenicity in mice at TDLo: 8,040 mg/kg) and mutagenicity (20 nmol/plate in Salmonella assays) .

Comparison with Structural Analogs

The carcinogenicity and reactivity of benz(a)anthracene derivatives are highly dependent on substituent type and position. Below is a detailed comparison with key analogs:

7,12-Dimethylbenz(a)anthracene (DMBA)

- Molecular Formula : C₂₀H₁₆

- CAS No.: 57-97-6

- Properties: Yellow-green crystalline solid; used as a model carcinogen in oncology research .

- Carcinogenicity: Potent carcinogen inducing tumors in skin (TDLo: 8,000 µg/kg in mice) and mammary glands . Subcutaneous administration in rats (TDLo: 120 mg/kg over 6 weeks) leads to malignant neoplasms .

- Mutagenicity : Positive in Ames test .

- Key Difference: DMBA lacks bromine but has dual methyl groups, enhancing metabolic activation to DNA-reactive epoxides, making it more carcinogenic than the brominated analog .

7-Formyl-12-Methylbenz(a)anthracene

- Molecular Formula : C₂₀H₁₄O

- CAS No.: 63040-56-2

- Properties: Carboxaldehyde derivative with mutagenic and carcinogenic activity .

- Carcinogenicity: Subcutaneous injection in rats (TDLo: 20 mg/kg over 39 days) induces neoplasms . Less potent than DMBA but more reactive than brominated derivatives due to the aldehyde group’s electrophilicity .

- Mutagenicity : Positive in Salmonella assays (200 µg/L) .

7-Bromomethyl-12-Methylbenz(a)anthracene

- Molecular Formula : C₁₉H₁₃Br

- Alternate CAS : 81830-40-2 (positional isomer?) .

- Properties: Structurally similar to the target compound but with bromine at the 7-position. Limited commercial data; used in experimental chemistry .

- Carcinogenicity: Insufficient data, but bromine’s electronegativity may reduce metabolic activation compared to DMBA .

Data Table: Comparative Analysis

Mechanistic Insights

- Bromine vs. Methyl Groups: Bromine’s electron-withdrawing effects reduce the compound’s metabolic activation to carcinogenic diol epoxides, unlike methyl groups in DMBA, which enhance reactivity .

- Mutagenicity Correlation: All compounds except 7-bromomethyl-12-methyl show positive Ames test results, aligning with the high carcinogen-mutagen correlation (90%) observed in PAHs .

生物活性

Benz(a)anthracene, 12-bromomethyl-7-methyl- is a polycyclic aromatic hydrocarbon (PAH) recognized for its carcinogenic properties . This compound features a bromomethyl group and a methyl group on the benz(a)anthracene structure, which contributes to its biological activity and toxicity.

Chemical Structure and Properties

- Chemical Formula : CHBr

- Molecular Weight : 349.24 g/mol

The structural characteristics of Benz(a)anthracene, 12-bromomethyl-7-methyl- influence its reactivity and interactions with biological systems, particularly DNA, leading to mutagenic effects.

Carcinogenicity

Benz(a)anthracene, 12-bromomethyl-7-methyl- exhibits significant carcinogenic activity. Studies have shown that it induces tumors in laboratory animals, particularly through the following mechanisms:

- Metabolic Activation : The compound undergoes metabolic activation to form reactive intermediates that can bind to DNA, resulting in mutations.

- Tumor Induction : Research indicates that subcutaneous injection of this compound leads to a high incidence of sarcomas in animal models, particularly in mice .

The carcinogenic mechanism involves the formation of DNA adducts. These adducts can disrupt normal cellular processes, leading to:

- Mutations : Alterations in the genetic material that can initiate cancer development.

- Cell Proliferation : Increased cell division in response to DNA damage.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals varying levels of carcinogenicity:

| Compound Name | Structure Characteristics | Carcinogenicity Level |

|---|---|---|

| 7-Methylbenz(a)anthracene | Methyl group at position 7 | High |

| 7-Bromomethylbenz(a)anthracene | Bromomethyl group at position 7 | Moderate |

| 12-Methylbenz(a)anthracene | Methyl group at position 12 | Moderate |

| 4-Chloro-7-bromomethylbenz(a)anthracene | Chlorine substituent at position 4 | Low |

The unique combination of bromination and methylation in Benz(a)anthracene, 12-bromomethyl-7-methyl- enhances its reactivity compared to its analogs .

Tumorigenicity Studies

-

Study on Newborn Mice : In a study involving newborn Swiss mice, equimolar doses of Benz(a)anthracene derivatives were administered. The results indicated that all tested compounds increased tumor development risk compared to control groups . Notably:

- 7-Methylbenz(a)anthracene showed the highest tumorigenic activity.

- 7-Bromomethyl-12-methylbenz(a)anthracene was also active but resulted in fewer subcutaneous sarcomas.

- In Vitro-In Vivo Carcinogenicity Tests : Another study tested metabolites of 7-methylbenz(a)anthracene using mouse lung tissue. The results demonstrated small yields of adenomas and carcinomas, indicating the potential for these metabolites to contribute to cancer development .

Bioalkylation Mechanism

Research has demonstrated that Benz(a)anthracene derivatives undergo bioalkylation reactions in biological systems. For instance, in rat lung cytosol preparations fortified with S-adenosyl-L-methionine, bioalkylation led to the formation of more potent carcinogens such as 7,12-dimethylbenz(a)anthracene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。